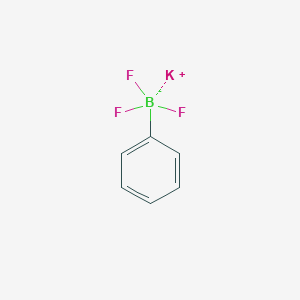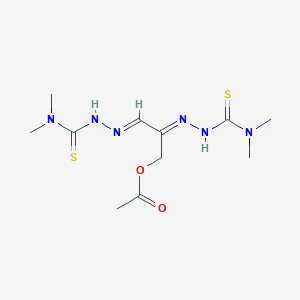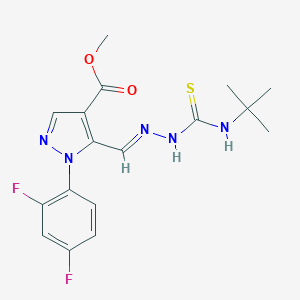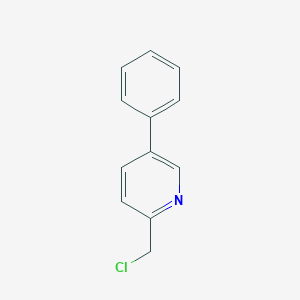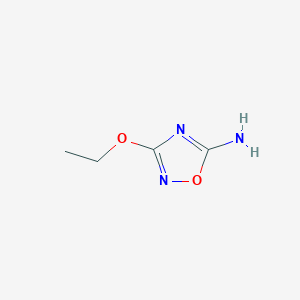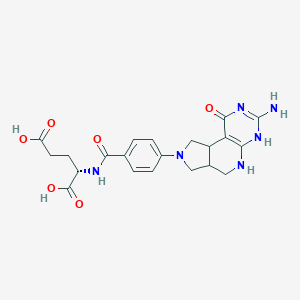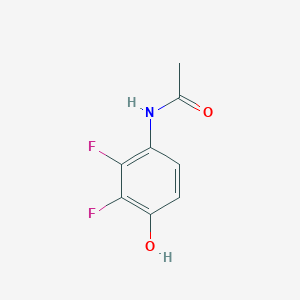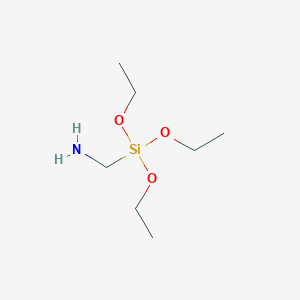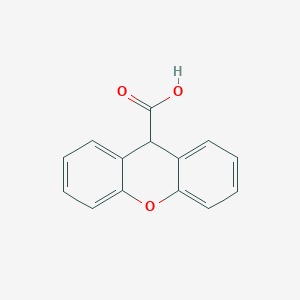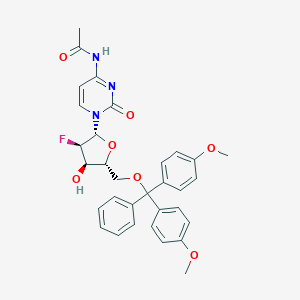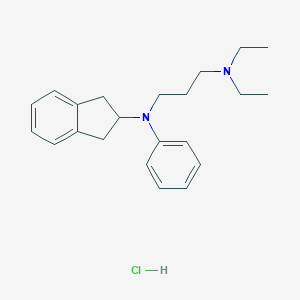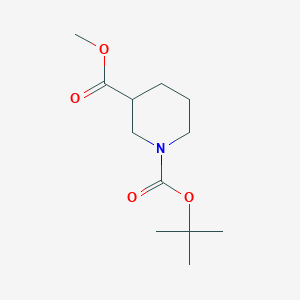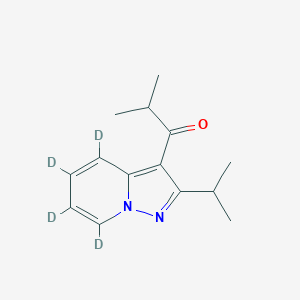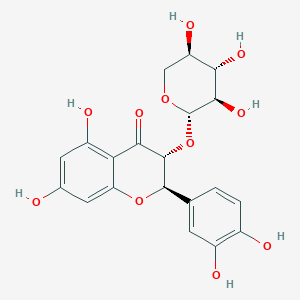
Taxifolin 3-O-beta-D-xylopyranoside
Overview
Description
Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is derived from taxifolin, a naturally occurring flavonoid. This compound is characterized by the substitution of a beta-D-xylopyranosyl residue at position 3 of the taxifolin molecule. It is commonly found in plants belonging to the Polygonaceae family, such as Polygonum species .
Mechanism of Action
Target of Action
Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside . It is a natural product of Polygonum, Polygonaceae It is known that flavanone glycosides can interact with a variety of biological targets, including enzymes and receptors, due to their structural diversity .
Mode of Action
Flavanone glycosides, such as this compound, are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and antioxidant activity .
Biochemical Pathways
Flavanone glycosides are known to influence several biochemical pathways due to their antioxidant properties .
Result of Action
Flavanone glycosides are generally known for their antioxidant properties, which can protect cells from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taxifolin 3-O-beta-D-xylopyranoside typically involves the glycosylation of taxifolin with a suitable xylosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as Polygonum species. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of glycosyltransferase enzymes can be employed to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Taxifolin 3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the flavanone structure can be oxidized to form quinones.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of various substituted flavanone derivatives.
Scientific Research Applications
Taxifolin 3-O-beta-D-xylopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of natural health products and dietary supplements
Comparison with Similar Compounds
Taxifolin: The parent compound, which lacks the xylopyranosyl residue.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Dihydroquercetin: A reduced form of quercetin with enhanced bioavailability
Uniqueness: Taxifolin 3-O-beta-D-xylopyranoside is unique due to the presence of the beta-D-xylopyranosyl residue, which enhances its solubility and bioavailability compared to its parent compound, taxifolin. This modification also imparts distinct biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-ARLBNVOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


